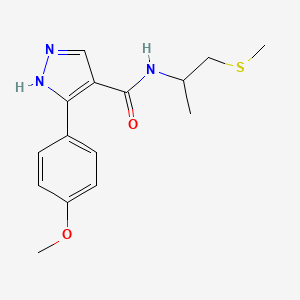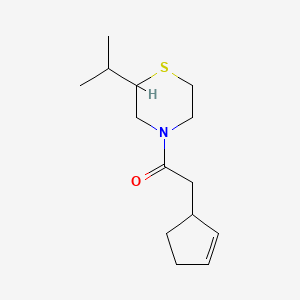
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting various enzymes such as cytochrome P450 and topoisomerase II. It has also been shown to interact with DNA, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been shown to have potential use as a building block for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is its potential use in various fields of science such as medicine, agriculture, and material science. However, one major limitation is the lack of understanding of its mechanism of action, which hinders its potential applications.
Orientations Futures
There are several future directions for the study of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole. In medicine, further studies are needed to understand its mechanism of action and potential use as a drug delivery system. In agriculture, further studies are needed to understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to understand its potential toxicity and environmental impact.
In conclusion, 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, potential applications, and environmental impact.
Méthodes De Synthèse
The synthesis of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole involves the reaction of 1-methyl-1,2,4-triazole-5-thiol with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as sodium hydride. The reaction takes place under reflux conditions in an appropriate solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-14(15-10-16-17)9-18-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKJVFFOBUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CSC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)

